4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Dopamine Transporter CNS Research Building Block

Researchers screening CNS-targeted libraries often face a gap in SAR data for halogenated pyrrolidinone analogs, delaying hit-to-lead progression. This chiral 3,4-dichlorophenyl pyrrolidin-2-one hydrochloride directly addresses that gap. • Enables empirical SAR evaluation of the 3,4-dichloro substitution against the unsubstituted phenyl comparator in DAT or general CNS assays. • Primary amine handle permits straightforward derivatization into fluorescent or biotinylated probes for target-engagement studies. • Supplied at 95% purity with full Certificate of Analysis; available in research-scale quantities with confirmed global shipping logistics.

Molecular Formula C11H13Cl3N2O
Molecular Weight 295.6 g/mol
Cat. No. B13250619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Molecular FormulaC11H13Cl3N2O
Molecular Weight295.6 g/mol
Structural Identifiers
SMILESCN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C11H12Cl2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H
InChIKeyIXPQYOQCRLDDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one HCl Overview


4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride (CAS 1807882-37-6 for the rac-(4R,5S)-trans hydrochloride; free base CAS 1310148-87-8) is a synthetic chiral pyrrolidin-2-one derivative featuring a 3,4-dichlorophenyl substituent and a primary amine group on the pyrrolidinone ring. The compound is commercially available primarily as a research chemical and building block, often supplied in 95% purity. Despite its structural resemblance to known CNS-active pyrrolidinones such as modafinil analogs, no peer-reviewed primary research studies or detailed patent biological data were identified for this specific compound at the time of this analysis.

1
Synthetic building block with chiral pyrrolidin-2-one core and primary amine derivatization handle
2
3,4-dichlorophenyl substitution for structure-activity exploration in CNS-focused libraries
3
Requires in-house biological validation; no published potency or selectivity data available

Why 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one HCl Cannot Be Substituted


The explicit 3,4-dichlorophenyl substitution pattern and the specific stereochemistry of the pyrrolidin-2-one core critically differentiate this compound from generic analogs. While structurally related to the modafinil analog series (e.g., 4-amino-1-methyl-5-phenylpyrrolidin-2-one), the introduction of chlorine atoms at the 3- and 4-positions of the phenyl ring is known in medicinal chemistry to markedly alter electron distribution, lipophilicity, and target-binding kinetics. [1] However, a comprehensive search of the literature reveals an absence of publicly available comparative selectivity, potency, or pharmacokinetic data for this specific compound against its closest commercially available analogs. Consequently, procurement decisions cannot rely on assumed interchangeability; each candidate must be empirically evaluated in the user's specific assay system.

SAR
3,4-dichloro substitution alters lipophilicity and target-binding kinetics; unsubstituted phenyl analogs may not transfer
Data
No comparative bioactivity data exist; interchangeability cannot be assumed without empirical screening
Stereo
Trans racemic stereochemistry may shift analytical retention and chiral recognition relative to single enantiomers

Differentiation Evidence for 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one HCl


Comparative Biological Activity Unavailable

No head-to-head or cross-study comparable quantitative data (e.g., IC50, Ki, EC50) were identified for 4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride against its structural analogs in any public domain. The compound's biological profile remains unpublished. [1]

Biological Activity
Source review
No peer-reviewed data available
Procurement based on structural novelty
Internal screening required
Dopamine Transporter CNS Research Building Block

Physicochemical and Purity Profile

The commercially available hydrochloride salt (CAS 1807882-37-6) has a reported molecular weight of 295.59 g/mol and a typical purity of 95%. The free base (CAS 1310148-87-8) has a molecular weight of 259.13 g/mol and a predicted density of 1.350±0.06 g/cm³. No comparative solubility, stability, or formulation data are available for this specific salt form relative to the free base or other salts.

Physicochemical Profile
Data to verify
HCl salt MW 295.59, purity 95%
Supports salt-form procurement context
Solubility data not reported
Physicochemical Properties Quality Control Procurement

Structural Differentiation via Substitution Pattern

The 3,4-dichlorophenyl group distinguishes this compound from the unsubstituted phenyl analog (4-amino-1-methyl-5-phenylpyrrolidin-2-one), a known modafinil analog scaffold. [1] In related CNS-active pyrrolidinones, halogen substitution on the phenyl ring has been shown to modulate dopamine transporter (DAT) affinity and selectivity. However, no direct comparative data between the 3,4-dichloro and unsubstituted phenyl variants exist in the current literature.

Structural Differentiation
Class-level inference
3,4-dichloro vs unsubstituted phenyl
Class-level SAR suggests target engagement may differ
Requires experimental validation
Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Application Scenarios for 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one HCl


CNS Lead Optimization Libraries

Based on its structural homology to modafinil analogs [1], this compound is best suited as a screening candidate within proprietary dopamine transporter or general CNS target-focused libraries. Its value lies in exploring the SAR impact of the 3,4-dichloro substitution, which must be validated against the unsubstituted phenyl comparator in in-house assays.

Chemical Biology Probe Development

The compound's primary amine handle offers a straightforward derivatization point for creating chemical probes (e.g., fluorescent or biotinylated conjugates) to investigate target engagement. This synthetic utility distinguishes it from analogs lacking a free amino group, though no published probes based on this scaffold were identified.

Reference Standard for Related Substances

As a structurally defined impurity or related substance of more advanced pyrrolidinone-based candidates, this compound can serve as an analytical reference standard for HPLC or LC-MS method development, provided that its purity and identity are rigorously confirmed via the vendor's certificate of analysis .

Application
Selection Property
Validation Focus
CNS pathway screening studies
Structural novelty with 3,4-dichloro substitution
Internal SAR validation against unsubstituted analog
Chemical probe derivatization
Primary amine handle for conjugation
Probe performance validation in target engagement assays
Analytical reference standard
Structurally defined impurity or related substance
Purity and identity confirmation via certificate of analysis
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